molecular formula C8H3BrF3NO B15292183 2-[Bromo(difluoro)methyl]-5-fluoro-1,3-benzoxazole

2-[Bromo(difluoro)methyl]-5-fluoro-1,3-benzoxazole

Cat. No.: B15292183
M. Wt: 266.01 g/mol
InChI Key: KRYXSXSBZXEPJZ-UHFFFAOYSA-N
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Description

2-[Bromo(difluoro)methyl]-5-fluoro-1,3-benzoxazole is an organic compound that belongs to the class of benzoxazoles Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring This compound is characterized by the presence of a bromo(difluoro)methyl group and a fluorine atom attached to the benzoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Bromo(difluoro)methyl]-5-fluoro-1,3-benzoxazole typically involves multiple steps. One common method starts with the preparation of the benzoxazole core, followed by the introduction of the bromo(difluoro)methyl group and the fluorine atom. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process may include steps such as halogenation, fluorination, and cyclization reactions, carried out under controlled conditions to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[Bromo(difluoro)methyl]-5-fluoro-1,3-benzoxazole can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The reaction conditions vary depending on the desired transformation, often requiring specific temperatures, solvents, and reaction times.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, substitution reactions may yield derivatives with different substituents, while coupling reactions can produce complex organic molecules with extended carbon chains.

Scientific Research Applications

2-[Bromo(difluoro)methyl]-5-fluoro-1,3-benzoxazole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[Bromo(difluoro)methyl]-5-fluoro-1,3-benzoxazole involves its interaction with specific molecular targets. The presence of the bromo(difluoro)methyl group and the fluorine atom can influence the compound’s reactivity and binding affinity to various biological molecules. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-[Bromo(difluoro)methyl]-5-fluoro-1,3-benzoxazole include:

Uniqueness

What sets this compound apart is its unique combination of the benzoxazole ring with the bromo(difluoro)methyl and fluorine substituents. This combination imparts distinct chemical and physical properties, making it valuable for specific research and industrial applications.

Properties

Molecular Formula

C8H3BrF3NO

Molecular Weight

266.01 g/mol

IUPAC Name

2-[bromo(difluoro)methyl]-5-fluoro-1,3-benzoxazole

InChI

InChI=1S/C8H3BrF3NO/c9-8(11,12)7-13-5-3-4(10)1-2-6(5)14-7/h1-3H

InChI Key

KRYXSXSBZXEPJZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1F)N=C(O2)C(F)(F)Br

Origin of Product

United States

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